![molecular formula C18H21NO5 B5661528 3-{[(4-ethoxyphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5661528.png)
3-{[(4-ethoxyphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-{[(4-ethoxyphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione" is a derivative of 1,5-dioxaspiro[5.5]undecane-2,4-dione, a spiro compound known for its diverse applications in organic synthesis, including the synthesis of peptides and complex molecular structures. The compound incorporates elements such as ethoxyphenyl and amino groups, contributing to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of spiro compounds, including derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione, often involves reactions between dicarbonyl compounds and aldehydes or ketones in the presence of catalysts or under specific conditions. For example, Zeng et al. (2010) describe the preparation of a related molecule through the reaction of (R)-1,5-dioxaspiro[5.5]undecane-2,4-dione with 4-methoxybenzaldehyde and ethanol, highlighting the role of weak intermolecular C—H⋯O hydrogen bonds in stabilizing the crystal structure of the product (Zeng, Suo, & Jian, 2010).
Molecular Structure Analysis
The molecular structure of derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione can vary significantly depending on the substituents. The crystal structure of similar compounds often reveals interesting features such as non-planar conformations and intermolecular interactions that contribute to their stability and reactivity. For instance, the study by Zeng, Li, & Guo (2013) on 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives provided insights into their crystal structures, characterized by various intermolecular interactions (Zeng, Li, & Guo, 2013).
Chemical Reactions and Properties
Spiro compounds, including 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives, can undergo a variety of chemical reactions, influenced by their unique structural features. These reactions can include nucleophilic attacks, condensation reactions, and others, leading to a wide range of potential products and applications in synthesis. The work by Rao et al. (2016) on a related compound, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate, for synthesizing N-protected amino acid esters showcases the versatility of spiro compounds in organic synthesis (Rao, Nowshuddin, Jha, Divi, & Rao, 2016).
特性
IUPAC Name |
3-[(4-ethoxyanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-2-22-14-8-6-13(7-9-14)19-12-15-16(20)23-18(24-17(15)21)10-4-3-5-11-18/h6-9,12,19H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXNEWHDGKSGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5661465.png)
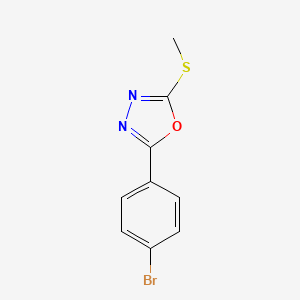
![2-phenyl-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5661482.png)
![2-(2-methoxyethyl)-9-(2,4,5-trimethylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661488.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B5661490.png)
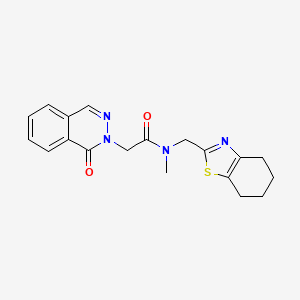
![1-[1-(3,4-difluorophenyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B5661503.png)
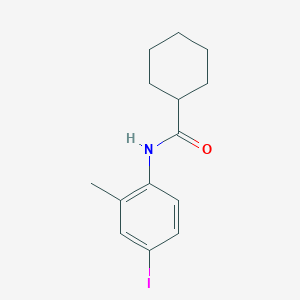
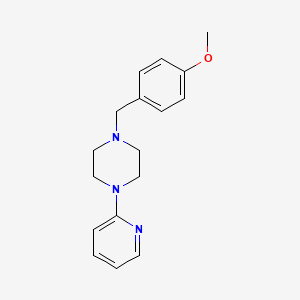
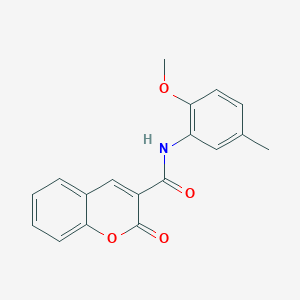
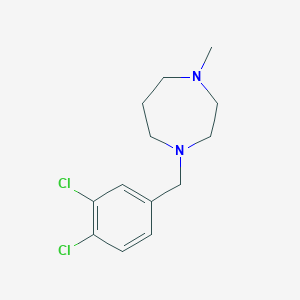
![8-chloro-2-(2-furyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5661539.png)